CLP257

Descripción

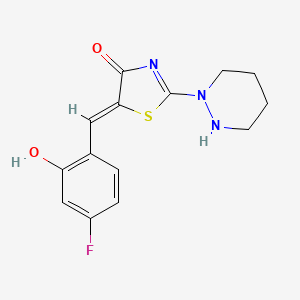

Structure

3D Structure

Propiedades

IUPAC Name |

(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCADXVKQRCWTR-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action of CLP257: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CLP257, a small molecule initially heralded as a promising activator of the K-Cl cotransporter 2 (KCC2), has emerged as a compound with a complex and debated mechanism of action. Originally developed with the therapeutic goal of restoring chloride homeostasis in neurological disorders characterized by KCC2 dysfunction, subsequent research has presented a compelling alternative primary mechanism: the potentiation of GABAA receptor activity. This guide provides an in-depth technical overview of the core experimental findings surrounding CLP257, presenting the conflicting evidence, detailing the experimental methodologies employed, and summarizing the quantitative data. Furthermore, it explores the compound's known off-target activities, offering a comprehensive perspective for researchers in neuroscience and drug development.

The Initial Hypothesis: KCC2 Activation

CLP257 was first identified and characterized as a selective activator of KCC2. The initial hypothesis was that by enhancing KCC2-mediated chloride extrusion, CLP257 could restore the hyperpolarizing action of GABA in pathological conditions where intracellular chloride is abnormally high, such as neuropathic pain and epilepsy.

Supporting Evidence and Quantitative Data

The primary evidence for CLP257 as a KCC2 activator was presented by Gagnon et al. (2013). Their findings suggested that CLP257 could lower intracellular chloride concentration ([Cl-]i) in a KCC2-dependent manner.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 for KCC2 activation | 616 nM | NG108-15 cells | Clomeleon-based Cl- imaging | (Gagnon et al., 2013) |

Experimental Protocols

This assay indirectly measures KCC2 activity by quantifying the influx of thallium (Tl+), a surrogate for K+, which is co-transported with Cl- by KCC2.

-

Cell Culture: HEK293 cells stably expressing human KCC2 are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, AM) for a specified time at 37°C.

-

Compound Incubation: Cells are pre-incubated with CLP257 or vehicle control for a defined period.

-

Tl+ Addition: A solution containing Tl+ is added to the cells, and the change in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of Tl+ influx is calculated from the fluorescence signal, with an increase in the rate indicating potentiation of KCC2 activity.

The Role of CLP257 in Neuronal Chloride Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular chloride homeostasis is a critical determinant of neuronal function, primarily governed by the differential activity of the Na-K-Cl cotransporter 1 (NKCC1) and the K-Cl cotransporter 2 (KCC2). In mature neurons, the low intracellular chloride concentration maintained by KCC2 is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission. Dysregulation of KCC2 function is implicated in a spectrum of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth examination of CLP257, a small molecule that has been at the center of significant research and debate regarding its role in modulating neuronal chloride levels. Initially heralded as a selective activator of KCC2, subsequent studies have presented conflicting evidence, suggesting a primary mechanism involving the potentiation of GABAA receptors. This document will delve into the core of this controversy, presenting the quantitative data, experimental protocols, and signaling pathways from both perspectives. This comprehensive overview is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of CLP257's pharmacology and the broader implications for targeting neuronal chloride homeostasis.

Introduction to Neuronal Chloride Homeostasis

The polarity of GABAA receptor-mediated signaling is critically dependent on the electrochemical gradient of chloride ions (Cl⁻) across the neuronal membrane.[1] In the mature central nervous system (CNS), the neuron-specific K⁺-Cl⁻ cotransporter KCC2 actively extrudes Cl⁻, maintaining a low intracellular Cl⁻ concentration ([Cl⁻]i).[2] This low [Cl⁻]i ensures that the activation of GABAA receptors leads to Cl⁻ influx and hyperpolarization of the neuronal membrane, resulting in synaptic inhibition.

Conversely, in developing neurons, higher expression of the Na⁺-K⁺-2Cl⁻ cotransporter NKCC1 leads to Cl⁻ accumulation, and GABAergic signaling is consequently depolarizing and often excitatory.[1] A disruption in the delicate balance between KCC2 and NKCC1 activity in the mature brain can lead to a pathological increase in [Cl⁻]i, compromising the efficacy of GABAergic inhibition and contributing to neuronal hyperexcitability.[3] This has positioned KCC2 as a key therapeutic target for a variety of neurological and psychiatric disorders.[4]

CLP257: A Molecule with a Controversial Mechanism

CLP257 is a thiazolidinone derivative that was initially identified as a selective activator of KCC2. This discovery generated considerable excitement, as it presented a novel strategy for restoring inhibitory tone in pathological states. However, the mechanism of action of CLP257 has been a subject of intense debate, with subsequent research challenging the initial findings.

The KCC2 Activator Hypothesis

The initial characterization of CLP257 suggested that it directly enhances KCC2-mediated Cl⁻ extrusion. This was supported by findings that CLP257 could lower [Cl⁻]i in neurons, restore impaired Cl⁻ transport in models of reduced KCC2 function, and increase the cell surface expression of KCC2. A prodrug of CLP257, CLP290, was developed to improve its pharmacokinetic profile and showed efficacy in preclinical models of neuropathic pain.

The GABAA Receptor Potentiator Hypothesis

A subsequent study by a different research group contested the KCC2 activator hypothesis. Their findings indicated that CLP257 does not alter KCC2 activity but instead potentiates GABAA receptor currents. This study also identified several off-target effects of CLP257, including interactions with monoamine oxidase B (MAO-B) and serotonin receptors. The discrepancy in findings has been attributed to differences in experimental models and methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of CLP257.

Table 1: CLP257 Activity at KCC2 and Other Transporters

| Parameter | Value | Assay | Cell Type | Reference |

| EC₅₀ for KCC2 Activation | 616 nM | Rb⁺ Flux Assay | Xenopus oocytes expressing KCC2 | |

| Effect on other CCCs | No significant effect on NKCC1, KCC1, KCC3, KCC4 | Rb⁺ Flux Assay | Xenopus oocytes | |

| KCC2-mediated Tl⁺ influx | No increase | Thallium Flux Assay | HEK293 cells expressing KCC2 |

Table 2: CLP257 Effect on Intracellular Chloride and GABAergic Signaling

| Parameter | CLP257 Effect | Concentration | Experimental Model | Reference |

| Intracellular Cl⁻ | No change | 30 µM (5h) | NG108-15 cells | |

| EGABA Shift | Hyperpolarizing shift | 25 µM | Spinal cord slices (BDNF-treated) | |

| GABAA Current Potentiation | Potentiation | EC₅₀ = 4.9 µM | Cultured hippocampal neurons |

Table 3: Pharmacokinetics of CLP257 and its Prodrug CLP290

| Compound | Administration | Dose | t₁/₂ | Cₘₐₓ | AUC | Species | Reference |

| CLP257 | IV | 10 mg/kg | < 15 min | ~1000 ng/mL | ~200 ngh/mL | Rat | |

| CLP257 | IP | 100 mg/kg | - | ~400 ng/mL | ~800 ngh/mL | Rat | |

| CLP290 (prodrug) | PO | 100 mg/kg | ~5 h | ~800 ng/mL | ~4000 ng*h/mL | Rat |

Signaling Pathways

The regulation of KCC2 is complex, involving multiple signaling pathways that modulate its expression and function. The proposed mechanisms of CLP257 action are presented in the context of these pathways.

Proposed Signaling Pathway for CLP257 as a KCC2 Activator

The initial hypothesis suggested that CLP257 enhances KCC2 function, possibly by promoting its trafficking to and stabilization at the plasma membrane. This would lead to increased Cl⁻ extrusion and a more hyperpolarized GABAA reversal potential (EGABA).

Proposed Signaling Pathway for CLP257 as a GABAA Receptor Potentiator

The alternative hypothesis posits that CLP257 directly modulates the GABAA receptor, enhancing its function independently of KCC2. This potentiation would lead to increased Cl⁻ influx upon GABA binding, which, paradoxically, could be excitatory if [Cl⁻]i is high. The off-target effects add another layer of complexity to its pharmacological profile.

Key Regulatory Pathways of KCC2

The function of KCC2 is dynamically regulated by various signaling cascades, which can be broadly categorized into those affecting its transcription and those modulating its post-translational modification and trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of CLP257 and neuronal chloride homeostasis.

Measurement of EGABA using Gramicidin-Perforated Patch-Clamp

This technique allows for the electrophysiological recording of GABA-evoked currents while maintaining the endogenous intracellular chloride concentration.

Materials:

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Gramicidin stock solution (e.g., 50 mg/mL in DMSO)

-

Internal solution (in mM): 150 KCl, 10 HEPES, pH 7.2 with KOH

-

External solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, bubbled with 95% O₂/5% CO₂

-

GABA or a GABAA receptor agonist (e.g., isoguvacine)

Procedure:

-

Prepare the internal solution and sonicate for 30 minutes.

-

Add gramicidin to the internal solution to a final concentration of 50-100 µg/mL and vortex thoroughly.

-

Back-fill a patch pipette with the gramicidin-containing internal solution.

-

Establish a giga-ohm seal on a neuron.

-

Monitor the access resistance until it stabilizes (typically 20-60 MΩ), indicating successful perforation of the membrane.

-

In voltage-clamp mode, hold the neuron at various potentials (e.g., from -80 mV to -40 mV in 10 mV steps).

-

At each holding potential, apply a brief puff of GABA (e.g., 100 µM) and record the evoked current.

-

Plot the peak current amplitude against the holding potential. The reversal potential (EGABA) is the x-intercept of this I-V curve.

-

To test the effect of CLP257, perfuse the bath with the external solution containing the desired concentration of CLP257 and repeat steps 6-8.

KCC2 Activity Measurement using Thallium Flux Assay

This high-throughput assay uses the potassium surrogate, thallium (Tl⁺), to measure KCC2 activity.

Materials:

-

HEK293 cells stably expressing KCC2

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader (e.g., FLIPR)

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™)

-

Chloride-free buffer (in mM): 135 Na-gluconate, 1 Ca-gluconate₂, 1 Mg-gluconate₂, 10 HEPES, 5 glucose, pH 7.4 with NaOH

-

Stimulus buffer: Chloride-free buffer supplemented with Tl₂SO₄ and K₂SO₄.

Procedure:

-

Plate KCC2-expressing HEK293 cells in the microplates and grow to confluence.

-

Load the cells with the thallium-sensitive dye according to the manufacturer's instructions.

-

During dye loading, incubate the cells with CLP257 or vehicle control.

-

Measure baseline fluorescence in the plate reader.

-

Add the stimulus buffer containing Tl⁺ and K⁺ to initiate the influx.

-

Immediately begin recording the fluorescence signal over time.

-

The rate of fluorescence increase is proportional to the rate of Tl⁺ influx via KCC2.

-

Calculate the initial rate of influx and compare between CLP257-treated and control wells.

Cell Surface Biotinylation for KCC2 Expression

This biochemical assay is used to quantify the amount of KCC2 protein present on the cell surface.

Materials:

-

Cultured neurons or brain tissue slices

-

Sulfo-NHS-SS-Biotin

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Anti-KCC2 antibody

Procedure:

-

Treat cells or tissue with CLP257 or vehicle control.

-

Wash with ice-cold PBS.

-

Incubate with Sulfo-NHS-SS-Biotin on ice to label surface proteins.

-

Quench the biotinylation reaction with a quenching buffer (e.g., PBS with glycine).

-

Lyse the cells and collect the total protein lysate.

-

Take an aliquot of the total lysate for analysis of total KCC2 expression.

-

Incubate the remaining lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.

-

Elute the biotinylated proteins from the beads.

-

Analyze the total lysate and the biotinylated fraction by SDS-PAGE and Western blotting using an anti-KCC2 antibody.

-

Quantify the band intensities to determine the ratio of surface to total KCC2.

Intracellular Chloride Imaging with MQAE

N-(6-Methoxyquinolyl)acetoethyl ester (MQAE) is a fluorescent dye that is quenched by chloride, allowing for the qualitative and quantitative assessment of [Cl⁻]i.

Materials:

-

Fluorescence microscope (confocal or two-photon)

-

MQAE stock solution (e.g., 10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Load neurons in culture or brain slices with MQAE by incubating with aCSF containing 5-10 mM MQAE.

-

Wash out the excess dye.

-

Acquire baseline fluorescence images.

-

To induce a chloride influx, apply a GABAA receptor agonist.

-

To test the effect of CLP257 on chloride extrusion, monitor the recovery of MQAE fluorescence after the agonist is washed out, in the presence and absence of CLP257.

-

For quantitative measurements, a calibration curve must be generated by clamping the intracellular chloride concentration using ionophores (e.g., nigericin and tributyltin) in solutions with known chloride concentrations.

Experimental Workflow for Compound Evaluation

The investigation of a novel compound's effect on neuronal chloride homeostasis typically follows a multi-step workflow, from initial screening to in-depth mechanistic studies.

Conclusion

The story of CLP257 underscores the complexities inherent in drug discovery for CNS disorders and the critical importance of rigorous, multi-faceted validation of a compound's mechanism of action. While the initial promise of CLP257 as a selective KCC2 activator has been challenged, the research it has spurred has significantly advanced our understanding of neuronal chloride homeostasis and its therapeutic potential. The controversy surrounding CLP257 highlights the need for a standardized set of assays and experimental models for the characterization of KCC2 modulators.

For researchers and drug development professionals, the case of CLP257 serves as a valuable lesson in the necessity of employing orthogonal approaches to confirm a compound's mechanism of action. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic investigation of future candidates targeting the delicate balance of neuronal chloride. Ultimately, a deeper understanding of the molecular machinery governing chloride transport will pave the way for the development of novel and effective treatments for a range of debilitating neurological conditions.

References

- 1. BDNF-induced TrkB activation down-regulates the K+–Cl− cotransporter KCC2 and impairs neuronal Cl− extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BDNF regulates spontaneous correlated activity at early developmental stages by increasing synaptogenesis and expression of the K+/Cl- co-transporter KCC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current view on the functional regulation of the neuronal K+-Cl− cotransporter KCC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] BDNF-induced TrkB activation down-regulates the K+–Cl− cotransporter KCC2 and impairs neuronal Cl− extrusion | Semantic Scholar [semanticscholar.org]

CLP257's Effect on GABAergic Inhibition: A Technical Guide on a Controversial Molecule

Executive Summary

CLP257 is a small molecule that has generated significant interest and debate within the neuroscience community. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), it offered a promising new mechanism for treating neurological disorders characterized by impaired GABAergic inhibition, such as neuropathic pain and epilepsy. The proposed mechanism involved restoring the low intracellular chloride concentration ([Cl⁻]i) necessary for hyperpolarizing responses mediated by GABA-A receptors (GABA-A Rs). However, subsequent research has challenged this initial hypothesis, providing compelling evidence that CLP257's primary mechanism of action is the potentiation of GABA-A receptors, independent of KCC2 activity. This guide provides an in-depth analysis of the conflicting evidence, details the experimental protocols used, presents the quantitative data from key studies, and discusses the implications for researchers and drug development professionals.

Introduction: The Critical Role of KCC2 in GABAergic Inhibition

In the mature central nervous system (CNS), the neurotransmitter γ-aminobutyric acid (GABA) is the primary mediator of fast synaptic inhibition.[1] This inhibition is crucial for maintaining neural circuit stability and preventing hyperexcitability. The binding of GABA to its ionotropic GABA-A receptors opens a channel permeable to chloride ions (Cl⁻).[2] The direction of Cl⁻ flow, and thus the physiological response, is dictated by the electrochemical gradient for chloride.

The neuron-specific K-Cl cotransporter 2 (KCC2) is the principal transporter responsible for extruding Cl⁻ from neurons, thereby maintaining a low intracellular chloride concentration.[1] This low [Cl⁻]i ensures that the activation of GABA-A receptors leads to a Cl⁻ influx, hyperpolarizing the neuron and making it less likely to fire an action potential (i.e., causing inhibition).[2] Dysfunction or downregulation of KCC2 is implicated in numerous neurological conditions, including epilepsy, neuropathic pain, and spasticity, where the resulting accumulation of intracellular Cl⁻ can cause GABAergic signaling to become depolarizing and even excitatory.[2] Consequently, enhancing KCC2 function has emerged as a novel therapeutic strategy for these disorders.

Initial Hypothesis: CLP257 as a Selective KCC2 Activator

CLP257 was first described as a selective activator of KCC2, emerging from a high-throughput screen designed to identify compounds that could lower intracellular chloride. This initial body of work suggested that CLP257 could restore neuronal Cl⁻ extrusion in neurons where KCC2 function was compromised.

Quantitative Data Supporting KCC2 Activation

| Parameter | Value | Cell/System Type | Reference |

| EC₅₀ for KCC2 Activation | 616 nM | NG108-cl cells | |

| KCC2 Transport Activity | 61% increase (at 200 nM) | Xenopus laevis oocytes expressing KCC2 | |

| Effect on EGABA | Hyperpolarization | Superficial dorsal horn neurons in rat spinal cord slices | |

| Selectivity | Inactive against NKCC1, KCC1, KCC3, KCC4, and 55 other receptors | Various (HEK293 cells, oocytes, binding assays) | |

| GABA-A Receptor Agonism | < 0.2% of muscimol effect (at 50 µM) | CHO cells with recombinant α1β2γ2 GABA-A receptors |

Key Experimental Protocols (Gagnon et al., 2013)

-

Intracellular Chloride Measurement: A fluorometric assay was used in NG108-15 cells stably expressing the Cl⁻-sensitive fluorescent protein, Clomeleon. The assay measured changes in [Cl⁻]i in response to compound application over a 5-hour period.

-

Cation-Chloride Cotransporter (CCC) Selectivity: A Rubidium (Rb⁺) flux assay was performed in Xenopus laevis oocytes microinjected with cRNA for different CCC family members (KCC1-4, NKCC1-2). KCC2 activity was measured as the portion of Rb⁺ influx sensitive to the KCC2 inhibitor VU0240551.

-

Electrophysiology (EGABA Measurement): Whole-cell patch-clamp recordings were performed on superficial dorsal horn neurons in rat spinal cord slices. A chloride load was imposed via the patch pipette, and the reversal potential for GABA-A currents (EGABA) was measured to assess Cl⁻ extrusion capacity before and after CLP257 application.

-

KCC2 Membrane Expression: Immunoblotting was used to measure the levels of KCC2 monomers and dimers in the plasma membrane of cells from BDNF-treated spinal cord slices. This was done to test if CLP257 increased the surface expression of the transporter.

Proposed Signaling Pathway

The initial hypothesis posited that CLP257 directly or indirectly enhances the function of KCC2. This leads to a more efficient extrusion of chloride ions, lowering [Cl⁻]i and restoring the hyperpolarizing nature of GABA-A receptor-mediated currents, thus strengthening GABAergic inhibition.

A Contradictory Finding: CLP257 as a GABA-A Receptor Potentiator

In 2017, a study by Cardarelli et al. challenged the role of CLP257 as a KCC2 activator. Their research, using different methodologies, was unable to replicate the effects on KCC2. Instead, they found that CLP257 directly potentiates currents mediated by GABA-A receptors, a mechanism independent of KCC2 activity.

Quantitative Data Supporting GABA-A Receptor Potentiation

| Parameter | Value | Cell/System Type | Reference |

| EC₅₀ for GABA-A Potentiation | 4.9 µM | Cultured rat hippocampal neurons | |

| Effect on [Cl⁻]i | No change (after 5-hr exposure to 30 µM) | NG108-15 cells | |

| Effect on KCC2 Activity | No modulation | NG108-15 cells | |

| Effect on KCC2 Surface Expression | No increase; reduction at high concentrations | N2a cells expressing tagged KCC2 | |

| Other Identified Targets | MAO-B (nanomolar efficacy), PPARγ, 5-HT₁ₐ receptor, adenosine transporter (low micromolar) | Radioligand binding assays |

Key Experimental Protocols (Cardarelli et al., 2017)

-

Intracellular Chloride Measurement: Gramicidin perforated-patch recordings were used to measure [Cl⁻]i in NG108-15 cells. This technique preserves the endogenous intracellular chloride concentration, unlike conventional whole-cell recordings. No change in [Cl⁻]i was observed after a 5-hour exposure to CLP257.

-

KCC2 Surface Expression Assay: N2a cells were transfected with a pH-sensitive, extracellularly-tagged KCC2 construct (KCC2-pHext). This allowed for direct visualization and quantification of surface-expressed vs. internalized transporters. CLP257 did not increase surface KCC2 levels.

-

Electrophysiology (GABA-A Current Measurement): Whole-cell voltage-clamp recordings were performed on cultured rat hippocampal neurons. CLP257 was found to rapidly and reversibly potentiate whole-cell currents activated by a subsaturating concentration of the GABA-A agonist muscimol. This potentiation was not blocked by a KCC2 inhibitor (VU0463271) or by shRNA-mediated knockdown of KCC2.

Revised Signaling Pathway

This conflicting evidence suggests that CLP257 acts as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines or neurosteroids, enhancing the receptor's response to GABA. This action directly increases Cl⁻ influx upon GABA binding, thereby enhancing inhibition without altering the underlying chloride gradient set by KCC2.

Discussion: Reconciling the Conflicting Data

The discrepancy between the two major findings on CLP257's mechanism highlights the critical importance of methodological rigor in pharmacological studies. The conflicting results are likely due to differences in experimental models and techniques.

-

Concentration Dependence: The effect of CLP257 may be concentration-dependent. The potentiation of GABA-A receptors was observed with an EC₅₀ of 4.9 µM, whereas the purported KCC2 activation had a much higher affinity with an EC₅₀ of 616 nM. However, even at low concentrations, the KCC2-independent effects on GABA-A currents complicate the interpretation of results. High concentrations (30-100 µM) have been noted by others to have complex effects, sometimes increasing the duration of epileptiform activity.

-

Assay Sensitivity and Artifacts: The original screen used a fluorescent reporter in an immortalized cell line, which may be prone to artifacts. The perforated-patch clamp technique used by Cardarelli et al. is considered a more direct and physiologically relevant method for measuring the native chloride gradient.

-

Off-Target Effects: The identification of several other targets for CLP257, most notably the potent inhibition of MAO-B, further complicates its use as a specific research tool.

Workflow and Outcome Comparison

Conclusion and Recommendations for Researchers

The weight of the evidence, particularly from direct electrophysiological measurements in neurons, strongly suggests that CLP257 is not a selective KCC2 activator. Its primary, replicable effect at micromolar concentrations is the potentiation of GABA-A receptors. The reported effects of CLP257 in various animal models of pain and epilepsy are likely mediated by this GABAergic potentiation, and potentially by its effects on other targets like MAO-B, rather than through the enhancement of KCC2.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

-

Use with Caution: If used, CLP257 should be considered a non-specific potentiator of GABAergic inhibition with a complex pharmacological profile. Appropriate controls, such as testing its effects in the presence of KCC2 inhibitors or in KCC2 knockout models, are essential.

-

Focus on Novel Modulators: The search for genuine and selective KCC2 potentiators remains a valid and important therapeutic goal. The controversy surrounding CLP257 underscores the need for rigorous pharmacological validation of new chemical entities targeting this transporter.

References

Unraveling CLP257: A Technical Guide to its Discovery, Development, and Controversial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLP257, a small molecule initially heralded as a promising selective potentiator of the K⁺-Cl⁻ cotransporter KCC2, has been the subject of significant scientific investigation and debate. KCC2 plays a crucial role in establishing the low intracellular chloride concentrations necessary for effective GABAergic inhibition in the mature central nervous system. Its dysfunction has been implicated in a variety of neurological disorders, including neuropathic pain, epilepsy, and spasticity, making it a compelling therapeutic target. This technical guide provides an in-depth exploration of the discovery and development of CLP257, presenting the seminal findings that supported its role as a KCC2 potentiator. Crucially, this document also delves into the subsequent research that has challenged this initial hypothesis, proposing an alternative mechanism of action involving the potentiation of GABA-A receptors. By presenting the conflicting evidence side-by-side, along with detailed experimental protocols and quantitative data, this guide offers a comprehensive resource for researchers seeking to understand the complex pharmacology of CLP257 and the ongoing efforts to therapeutically target neuronal chloride homeostasis.

Discovery of CLP257 as a KCC2 Potentiator

CLP257 was identified through a high-throughput screening (HTS) campaign of over 92,500 small molecules.[1] The primary goal of this screen was to discover compounds that could enhance the function of the K⁺-Cl⁻ cotransporter KCC2, thereby lowering intracellular chloride ([Cl⁻]i) in neurons.[1]

High-Throughput Screening Workflow

The HTS utilized a cell-based assay employing the Clomeleon chloride-sensitive fluorescent protein to detect changes in intracellular chloride concentration.[1] The workflow was designed to identify molecules that could reduce [Cl⁻]i in a neuronal-like cell line endogenously expressing low levels of KCC2, mimicking a pathological state of KCC2 hypofunction.[1]

Proposed Mechanism of Action: KCC2 Potentiation

The initial characterization of CLP257 supported its role as a selective KCC2 potentiator.[1] The proposed mechanism involves an increase in the plasma membrane expression of KCC2, leading to enhanced chloride extrusion and a hyperpolarizing shift in the GABA-A reversal potential (EGABA). This restoration of inhibitory GABAergic signaling was posited as the basis for its therapeutic effects in preclinical models of neuropathic pain.

The Controversy: An Alternative Mechanism of Action

Subsequent research challenged the initial findings, suggesting that the physiological effects of CLP257 are not mediated by KCC2 potentiation but rather by the potentiation of GABA-A receptors. These studies failed to replicate the effects of CLP257 on intracellular chloride and KCC2 surface expression. Instead, they demonstrated that CLP257 directly enhances GABA-A receptor currents, a mechanism independent of KCC2 activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal papers on CLP257, highlighting the conflicting data on its mechanism of action.

Table 1: In Vitro Efficacy and Potency of CLP257

| Parameter | Reported Value (Gagnon et al., 2013) | Reported Value (Cardarelli et al., 2017) | Assay |

| EC₅₀ for KCC2 Activation | 616 nM | Not active | Clomeleon Assay in NG108-cl cells |

| EC₅₀ for GABA-A Receptor Potentiation | Not reported | ~4.9 µM | Whole-cell patch clamp in cultured hippocampal neurons |

| KCC2 Transport Activity | 61% increase (at 200 nM) | No significant increase | Rb⁺ flux assay in Xenopus oocytes / Tl⁺ influx assay in HEK293 cells |

| KCC2 Surface Expression | Increased | No change or decreased at high concentrations | Surface Biotinylation and Western Blot |

| Selectivity vs. NKCC1, KCC1, KCC3, KCC4 | Inactive | Inactive against NKCC1 | Rb⁺ flux assay / Tl⁺ influx assay |

Table 2: Preclinical In Vivo Data for CLP257 and its Prodrug CLP290

| Preclinical Model | Compound | Key Finding (Gagnon et al., 2013) |

| Rat Model of Neuropathic Pain (Spared Nerve Injury) | CLP290 (oral) | Alleviated mechanical hypersensitivity with efficacy comparable to pregabalin, but without motor impairment. |

| Spinal Cord Slices from Neuropathic Pain Model | CLP257 | Restored Cl⁻ extrusion capacity in dorsal horn neurons. |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the investigation of CLP257. These protocols are based on the information provided in the cited literature.

Clomeleon-Based High-Throughput Screen for KCC2 Potentiators

-

Principle: This assay utilizes the ratiometric fluorescent chloride indicator, Clomeleon, to measure changes in intracellular chloride concentration ([Cl⁻]i). A decrease in the YFP/CFP fluorescence ratio indicates a reduction in [Cl⁻]i, signifying enhanced KCC2 activity.

-

Cell Line: NG108-15 cells stably expressing Clomeleon (NG108-cl).

-

Protocol Overview:

-

NG108-cl cells are plated in 384-well plates.

-

Compound library is added to the cells and incubated for a defined period (e.g., 5 hours).

-

Fluorescence is measured using an automated microscopy platform, capturing both YFP and CFP emission.

-

The YFP/CFP ratio is calculated for each well.

-

Compounds that induce a significant decrease in the YFP/CFP ratio are identified as primary hits.

-

-

Key Reagents:

-

NG108-cl cells

-

DMEM/High Glucose medium supplemented with 10% fetal bovine serum and antibiotics.

-

Compound library dissolved in DMSO.

-

Thallium (Tl⁺) Flux Assay for KCC2 Activity

-

Principle: KCC2 can transport thallium (Tl⁺) in place of potassium (K⁺). This assay uses a Tl⁺-sensitive fluorescent dye that increases its fluorescence upon Tl⁺ binding. An increase in the rate of fluorescence indicates enhanced KCC2-mediated Tl⁺ influx.

-

Cell Line: HEK293 cells transiently or stably expressing human KCC2.

-

Protocol Overview:

-

HEK293-KCC2 cells are plated in 384-well plates.

-

Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).

-

A baseline fluorescence reading is taken.

-

A stimulus buffer containing Tl⁺ is added to the wells.

-

The rate of increase in fluorescence is measured over time using a fluorescence plate reader (e.g., FLIPR).

-

-

Key Reagents:

-

HEK293 cells expressing KCC2

-

FluxOR™ Potassium Ion Channel Assay Kit or similar Tl⁺-sensitive dye.

-

Assay buffer (e.g., HBSS) supplemented with HEPES, ouabain (to inhibit Na⁺/K⁺-ATPase), and bumetanide (to inhibit NKCC1).

-

Stimulus buffer containing thallium sulfate.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Principle: This technique allows for the direct measurement of ion channel currents and membrane potential in single cells. It was used to assess both KCC2 function (via EGABA) and direct modulation of GABA-A receptors.

-

Preparations: Cultured hippocampal neurons or acute spinal cord slices.

-

Protocol for GABA-A Receptor Modulation:

-

Establish a whole-cell recording configuration on a cultured neuron.

-

Hold the neuron at a fixed voltage (e.g., -60 mV).

-

Apply a sub-saturating concentration of GABA to elicit a baseline current.

-

Co-apply GABA and CLP257 to measure the potentiation of the GABA-evoked current.

-

-

Key Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2.5 MgCl₂, 2.5 CaCl₂, 10 HEPES, 11 glucose, pH 7.4.

-

Internal Solution (for GABAA currents, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Cell Surface Biotinylation and Western Blotting

-

Principle: This method is used to quantify the amount of a protein present on the cell surface. A membrane-impermeable biotinylating agent labels surface proteins, which are then isolated and quantified by Western blotting.

-

Preparations: Cultured cells or acute tissue slices.

-

Protocol Overview:

-

Treat cells or slices with CLP257 or vehicle.

-

Incubate with a membrane-impermeable biotinylating reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label surface proteins.

-

Quench the reaction and lyse the cells.

-

Isolate the biotinylated proteins using streptavidin-coated beads.

-

Elute the captured proteins and analyze the amount of KCC2 by Western blotting, comparing it to the total amount of KCC2 in the cell lysate.

-

-

Key Reagents:

-

Sulfo-NHS-SS-Biotin

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Streptavidin-agarose beads.

-

Primary antibody against KCC2.

-

HRP-conjugated secondary antibody.

-

In Vivo Model of Neuropathic Pain

-

Model: Spared Nerve Injury (SNI) model in rats.

-

Principle: This surgical model induces a persistent state of neuropathic pain, characterized by mechanical allodynia (pain in response to a normally non-painful stimulus).

-

Behavioral Assessment:

-

Von Frey Test: Calibrated filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. A lower threshold indicates hypersensitivity.

-

-

Drug Administration: The prodrug of CLP257, CLP290, was administered orally to assess its analgesic efficacy.

Conclusion

The story of CLP257 is a compelling case study in drug discovery and the importance of rigorous mechanistic validation. Initially identified as a selective KCC2 potentiator with therapeutic potential in neurological disorders, subsequent research has cast significant doubt on this mechanism, proposing instead that its effects are mediated by the potentiation of GABA-A receptors. This controversy underscores the complexity of targeting ion transporters and the need for multifaceted approaches to deconvolute the pharmacological actions of novel compounds.

For researchers in the field, this guide provides a comprehensive overview of the discovery, development, and the dual-faceted mechanistic narrative of CLP257. The detailed experimental protocols and compiled quantitative data offer a valuable resource for designing and interpreting future studies aimed at understanding and therapeutically modulating neuronal chloride homeostasis. The continued exploration of KCC2 as a drug target remains a promising avenue for the development of novel therapeutics for a range of debilitating neurological conditions.

References

CLP257 and its Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CLP257, a small molecule initially lauded as a selective activator of the K-Cl cotransporter 2 (KCC2), has generated significant interest within the neuroscience community for its potential therapeutic applications in a range of neurological disorders. The initial hypothesis, centered on its ability to restore chloride homeostasis and enhance GABAergic inhibition, positioned CLP257 as a promising candidate for conditions characterized by KCC2 dysfunction, such as neuropathic pain and epilepsy. However, subsequent research has cast considerable doubt on this mechanism of action, with a growing body of evidence suggesting that the physiological effects of CLP257 are, in fact, independent of KCC2 and are instead mediated through the potentiation of GABAA receptors.

This technical guide provides an in-depth analysis of the available scientific literature on CLP257, with a specific focus on its impact on synaptic plasticity. It aims to offer a comprehensive resource for researchers, scientists, and drug development professionals by presenting a balanced overview of the conflicting evidence, detailing the experimental protocols employed in key studies, and summarizing the quantitative data in a clear and accessible format. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of the complex biology surrounding CLP257.

The Controversy: KCC2 Activator vs. GABAA Receptor Potentiator

The KCC2 Activator Hypothesis

The initial studies supporting the role of CLP257 as a KCC2 activator were based on a variety of in vitro and in vivo experiments. The proposed mechanism centered on the idea that CLP257 could enhance the function of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride levels and thus enabling hyperpolarizing GABAergic inhibition.

| Parameter | Value | Species/Model | Reference |

| EC50 for KCC2 activation | 616 nM | Not specified | |

| Increase in KCC2 transport activity | 61% (at 200 nM) | Xenopus laevis oocytes | |

| Reduction in [Cl-]i | ~40% (from 57 mM) | Not specified | |

| Increase in Cl- accumulation rate (BDNF-treated slices) | 26% (at 25 µM) | Rat spinal slices | |

| Increase in Cl- accumulation rate (PNI spinal slices) | 45% (at 25 µM) | Rat spinal slices |

-

Fluorometric Assay for Intracellular Chloride ([Cl-]i): This high-throughput screening assay was developed to measure [Cl-]i in real-time. It was used to identify compounds that increase Cl- efflux.

-

86Rb+ Flux Assay in Xenopus laevis Oocytes: Oocytes were microinjected with cRNA coding for various cation chloride cotransporters (CCCs). The activity of these transporters was then measured by quantifying the influx of the potassium surrogate 86Rb+ in the presence and absence of CLP257.

-

Fluorescent Lifetime Measurements of MQAE: The chloride-sensitive probe N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) was used to quantitatively measure K+-driven Cl- influx in spinal cord slices. An abrupt elevation of extracellular potassium ([K+]e) was used to trigger KCC2-dependent Cl- influx, which was then measured by changes in MQAE fluorescence lifetime.

-

Gramicidin Perforated-Patch Recordings: This electrophysiological technique was used to measure the reversal potential of GABAA currents (EGABA), which is dependent on the intracellular chloride concentration, in spinal dorsal horn neurons.

Caption: Proposed mechanism of CLP257 as a KCC2 activator.

The GABAA Receptor Potentiation Hypothesis

In a pivotal study, Cardarelli and colleagues (2017) presented compelling evidence that contradicted the KCC2 activator hypothesis. Their findings suggested that CLP257 does not directly affect KCC2 but instead potentiates GABAA receptor function, a mechanism independent of KCC2 activity.

| Parameter | Value | Species/Model | Reference |

| EC50 for potentiation of muscimol-activated currents | 4.9 µM | Cultured rat hippocampal neurons | |

| Effect on intracellular Cl- in NG108-15 cells (5h exposure to 30 µM CLP257) | No significant change (p=0.57) | NG108-15 cells | |

| Effect on KCC2-mediated Tl+ influx | No increase | HEK293 cells expressing KCC2 | |

| Effect on KCC2 surface expression | No increase (reduced at higher concentrations) | N2a cells expressing KCC2-pHext |

-

Gramicidin Perforated-Patch Recordings: Used to measure intracellular Cl- levels in NG108-15 cells.

-

Cl- Imaging: Employed to monitor changes in intracellular chloride in response to CLP257 and KCC2 inhibitors.

-

Thallium (Tl+) Influx Assays: A functional assay to measure KCC2 activity, as KCC2 can transport Tl+. These experiments were conducted in HEK293 cells exogenously expressing KCC2.

-

Whole-Cell Patch-Clamp Recordings: Utilized to measure GABAA currents in cultured hippocampal neurons in response to the GABAA agonist muscimol, with and without the presence of CLP257.

-

Immunoprecipitation and Immunoblotting: Performed to assess the expression levels of KCC2 protein in different cell lines.

Caption: Proposed mechanism of CLP257 as a GABAA receptor potentiator.

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The modulation of GABAergic inhibition can significantly influence synaptic plasticity. Given the effects of CLP257 on GABAergic signaling, its impact on long-term potentiation (LTP) and long-term depression (LTD) has been a subject of investigation.

A study by Mendoza et al. (2016) investigated the effects of CLP257 on LTP in the hippocampus of aged mice, where synapse-specificity of LTP is often impaired.

Quantitative Data on the Effects of CLP257 on Synaptic Plasticity

| Experimental Condition | Effect of CLP257 (100 µM) | Animal Model | Reference |

| LTP in tetanized pathway (S1) in old mice | No significant effect on LTP magnitude | Old C57BL/6J mice (21-28 months) | |

| Potentiation in untetanized pathway (S2) in old mice | Significantly stopped the spread of potentiation | Old C57BL/6J mice (21-28 months) | |

| LTP in tetanized pathway (S1) in young mice | No effect | Young C57BL/6J mice (3.75-6.25 months) | |

| Potentiation in untetanized pathway (S2) in young mice | No effect | Young C57BL/6J mice (3.75-6.25 months) |

Experimental Protocols for Synaptic Plasticity Studies

-

Slice Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of hippocampal slices from young and old mice.

-

Long-Term Potentiation (LTP) Induction: LTP was induced using a theta-burst stimulation (TBS) protocol applied to the Schaffer collaterals.

-

Synaptic Specificity Assessment: Two independent Schaffer collateral pathways were stimulated to test whether LTP induced in one pathway spread to the other, non-tetanized pathway.

-

Pharmacological Manipulations: Slices were pre-incubated with CLP257 (100 µM) for 1 hour before LTP induction.

Experimental Workflow for a Synaptic Plasticity Experiment

Caption: A typical workflow for a synaptic plasticity experiment.

Other Potential Targets and Therapeutic Implications

Beyond the debate over KCC2 and GABAA receptors, research has identified other potential molecular targets for CLP257. Notably, it has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B) with nanomolar efficacy. It also exhibits binding to other targets in the low micromolar range, including the 5-HT1A receptor, the adenosine transporter, and PPARγ. The contribution of these off-target effects to the overall physiological and behavioral outcomes observed with CLP257 administration remains to be fully elucidated.

Despite the controversy surrounding its mechanism of action, CLP257 and its prodrug CLP290 have shown promise in various preclinical models of neurological disorders, including neuropathic pain, epilepsy, and spasticity following spinal cord injury. These findings underscore the therapeutic potential of modulating GABAergic signaling, regardless of the precise molecular mechanism of CLP257.

Discussion and Future Directions

The conflicting findings regarding the mechanism of action of CLP257 highlight the complexities of drug discovery and the importance of rigorous validation of initial findings. While the evidence now strongly suggests that CLP257 is not a direct activator of KCC2, the initial hypothesis spurred valuable research into the role of chloride homeostasis in neurological disorders.

Future research should focus on several key areas:

-

Definitive elucidation of the binding site of CLP257 on the GABAA receptor.

-

Investigation of the contribution of CLP257's other known targets (e.g., MAO-B) to its in vivo effects.

-

Development of more selective KCC2 activators to definitively probe the therapeutic potential of targeting this transporter.

-

Further preclinical studies to evaluate the efficacy and safety of CLP257 and related compounds in a wider range of neurological and psychiatric disorders.

Conclusion

CLP257 has served as a valuable pharmacological tool, sparking important discussions and research into the fundamental mechanisms of synaptic inhibition and plasticity. While the initial hypothesis of KCC2 activation has been largely refuted, the discovery of its potentiation of GABAA receptors provides a clear rationale for its observed efficacy in preclinical models. The journey of CLP257 from a putative KCC2 activator to a recognized GABAA receptor potentiator underscores the iterative nature of scientific discovery and provides a compelling case for the continued exploration of GABAergic modulation as a therapeutic strategy for a host of debilitating neurological conditions. This technical guide provides a comprehensive overview of the current state of knowledge on CLP257, offering a valuable resource for researchers and drug developers in the field of neuroscience.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule CLP257 does not modify activity of the K+-Cl- co-transporter KCC2 but does potentiate GABAA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

CLP257: A Potential Therapeutic for Epilepsy Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Current anti-epileptic drugs (AEDs) are effective for many patients, but a significant portion suffers from refractory epilepsy, highlighting the urgent need for novel therapeutic strategies.[1] One promising avenue of research focuses on modulating neuronal chloride homeostasis, a critical factor in regulating inhibitory neurotransmission.[1][2] The K+-Cl- cotransporter 2 (KCC2) plays a pivotal role in this process by extruding chloride ions from neurons, thereby maintaining the hyperpolarizing effect of the neurotransmitter GABA.[2] Dysfunction of KCC2 has been implicated in the pathophysiology of epilepsy. CLP257 has emerged as a small molecule with the potential to treat epilepsy, initially identified as a selective activator of KCC2. This technical guide provides a comprehensive overview of the preclinical data on CLP257, its proposed mechanisms of action, relevant experimental protocols, and the ongoing debate surrounding its primary molecular target.

Mechanism of Action: An Unfolding Narrative

CLP257 was initially reported to be a selective activator of the K+-Cl- cotransporter KCC2, with an EC50 of 616 nM. This proposed mechanism suggested that CLP257 could restore impaired chloride transport in neurons with diminished KCC2 activity, a condition observed in epilepsy. By enhancing KCC2-mediated chloride extrusion, CLP257 was thought to re-establish the hyperpolarizing gradient for GABAergic neurotransmission, thereby strengthening inhibition and reducing neuronal hyperexcitability.

However, this mechanism has been a subject of debate. Subsequent studies have presented conflicting evidence, with some researchers unable to replicate the KCC2 activation by CLP257. Instead, these studies suggest that the physiological and behavioral effects of CLP257 may be independent of KCC2 and could be mediated through the potentiation of GABAA receptor activity. One study reported that CLP257 potentiated muscimol-activated currents in cultured neurons with a half-maximal effective concentration (EC50) of 4.9 μM. This alternative mechanism suggests that CLP257 may directly enhance the function of GABAA receptors, the primary targets of benzodiazepines, leading to increased inhibitory signaling.

The following diagram illustrates the two proposed signaling pathways for CLP257:

Preclinical Evidence in Epilepsy Models

Despite the mechanistic debate, preclinical studies have demonstrated the potential of CLP257 in various epilepsy models. These studies have primarily utilized in vitro preparations, such as organotypic hippocampal slice cultures, to investigate the effects of CLP257 on seizure-like activity.

| Experimental Model | CLP257 Concentration | Observed Effect | Reference |

| Organotypic Hippocampal Slices | 1-100 µM | Concentration-dependent reduction in seizure activity. | |

| Organotypic Hippocampal Slices | 1 µM | Non-significant decrease in the frequency of ictal-like discharges (ILDs). | |

| Organotypic Hippocampal Slices | 30 µM | Anticonvulsant action prevented by GABAA receptor antagonist SR95531. | |

| 4-Aminopyridine (4-AP) in vitro model | High Concentration | Increased duration of ictal-like discharges (ILDs). |

Controversy Regarding the Effect on Intracellular Chloride

A key point of contention is the effect of CLP257 on intracellular chloride concentration ([Cl-]i). The initial hypothesis of KCC2 activation would predict a reduction in [Cl-]i. However, experimental findings have been inconsistent.

| Cell Type | CLP257 Concentration | Observation on [Cl-]i | Reference |

| NG108-15 cells | 30 µM (5-hour exposure) | No change in intracellular chloride values. | |

| NG108-15 cells | 30 µM | Increased intracellular chloride values. | |

| HEK293-cl cells | Not specified | No change in [Cl-]i. |

This discrepancy in findings further fuels the debate about the primary mechanism of action of CLP257.

Experimental Protocols

To facilitate further research and replication of key findings, this section provides detailed methodologies for some of the critical experiments cited in the CLP257 literature.

1. Organotypic Hippocampal Slice Culture Model of Epilepsy

This ex vivo model preserves the three-dimensional architecture of the hippocampus and allows for the long-term study of neuronal activity and plasticity.

-

Tissue Preparation: Hippocampi are dissected from P6-P7 rat pups in a sterile, cold Gey's balanced salt solution (GBSS) supplemented with D-glucose.

-

Slicing: 300-400 µm thick transverse slices are prepared using a vibrating microtome.

-

Culturing: Slices are placed on semiporous membrane inserts in 6-well plates containing a culture medium. The medium is typically composed of MEM Eagle with Glutamax-1, EBSS, D-glucose, penicillin-streptomycin, and horse serum.

-

Induction of Epileptiform Activity: Spontaneous epileptiform activity can develop over time in culture, particularly with serum deprivation protocols.

-

Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 region of the slices to monitor spontaneous epileptiform discharges.

2. 4-Aminopyridine (4-AP) In Vitro Seizure Model

4-AP is a potassium channel blocker that induces epileptiform activity in brain slices, providing an acute model of seizures.

-

Slice Preparation: Acute brain slices (typically hippocampal or cortical) of 300-400 µm thickness are prepared from rodents.

-

Incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.

-

Induction of Seizure-Like Events (SLEs): Slices are perfused with aCSF containing 4-aminopyridine (typically 100 µM).

-

Recording: Extracellular field potentials are recorded to detect the onset and characteristics of SLEs.

3. Gramicidin Perforated-Patch Recording

This electrophysiological technique allows for the measurement of neuronal electrical activity while maintaining the endogenous intracellular chloride concentration, which is crucial for studying GABAergic signaling.

-

Pipette Solution: The patch pipette is filled with a solution containing gramicidin (e.g., 20-50 µg/mL). To prevent leakage, the tip is often front-filled with a gramicidin-free solution, and the back is filled with the gramicidin-containing solution.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the neuronal membrane.

-

Perforation: Gramicidin molecules from the pipette solution insert into the cell membrane patch, forming small pores that are permeable to monovalent cations but not anions like chloride. This process can take 20-40 minutes.

-

Recording: Once a stable, low access resistance is achieved, voltage-clamp or current-clamp recordings can be performed to measure GABA-evoked currents or changes in membrane potential, respectively.

4. Two-Photon Imaging of Clomeleon

Clomeleon is a genetically encoded fluorescent sensor for chloride, allowing for the visualization of intracellular chloride dynamics in living cells.

-

Animal Model: Transgenic mice expressing Clomeleon in specific neuronal populations are often used.

-

Slice Preparation: Brain slices are prepared from Clomeleon-expressing mice.

-

Imaging Setup: A two-photon laser-scanning microscope is used for imaging.

-

Excitation and Emission: The CFP and YFP components of Clomeleon are excited (e.g., at 840-860 nm), and their respective emissions are collected.

-

Data Analysis: The ratio of YFP to CFP fluorescence is calculated, which is inversely proportional to the intracellular chloride concentration. Calibration procedures are necessary to convert fluorescence ratios to absolute chloride concentrations.

CLP257 represents a molecule of interest in the field of epilepsy research, though its precise mechanism of action remains an area of active investigation. While initially lauded as a KCC2 activator, compelling evidence also points towards a role in potentiating GABAA receptor function. The conflicting data on its effect on intracellular chloride concentration underscores the complexity of its pharmacology. Regardless of the primary target, preclinical studies in epilepsy models suggest that CLP257 or similar molecules that modulate inhibitory neurotransmission hold therapeutic potential. Further rigorous investigation is required to elucidate the definitive mechanism of action of CLP257 and to fully assess its efficacy and safety profile for the treatment of epilepsy. The experimental protocols detailed in this guide provide a framework for researchers to contribute to this ongoing effort.

References

Unraveling CLP257: A Technical Guide to its Chemical Profile, Properties, and Controversial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP257 has emerged as a molecule of significant interest within the neuroscience community, initially lauded as a selective activator of the K-Cl cotransporter 2 (KCC2). This proposed mechanism held promise for therapeutic interventions in a range of neurological disorders characterized by dysfunctional inhibitory neurotransmission, including neuropathic pain and epilepsy. However, the narrative surrounding CLP257's mechanism of action has become a subject of scientific debate, with subsequent research suggesting a primary role as a potentiator of GABAA receptors. This technical guide provides a comprehensive overview of the chemical structure and properties of CLP257, delves into the conflicting evidence regarding its molecular target, and presents detailed experimental protocols from the key studies that have shaped our current understanding of this enigmatic compound.

Chemical Structure and Properties

CLP257 is a thiazolone derivative with the systematic IUPAC name (5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1(2H)-pyridazinyl)-4(5H)-thiazolone.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C14H14FN3O2S | [1] |

| Molecular Weight | 307.34 g/mol | [1] |

| CAS Number | 1181081-71-9 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO (up to 100 mM) | [1] |

| SMILES | O=C1N=C(N2CCCCN2)S/C1=C\C3=CC=C(F)C=C3O | |

| InChI Key | SKCADXVKQRCWTR-GHXNOFRVSA-N |

The Controversy: KCC2 Activator vs. GABAA Receptor Potentiator

The Case for KCC2 Activation (Gagnon et al., 2013)

Gagnon and his team identified CLP257 through a high-throughput screen for compounds that could lower intracellular chloride ([Cl-]i) in a neuroblastoma cell line (NG108-15) endogenously expressing KCC2. Their key findings supporting CLP257 as a KCC2 activator include:

-

Reduction of Intracellular Chloride: CLP257 was shown to decrease [Cl-]i in a concentration-dependent manner in NG108-15 cells, with an EC50 of 616 nM.

-

Selectivity: The compound showed no significant activity at other chloride cotransporters like NKCC1 or at a panel of 55 other receptors and channels.

-

Restoration of KCC2 Function: In spinal cord slices from a rat model of neuropathic pain where KCC2 function is impaired, CLP257 was reported to restore KCC2-mediated chloride extrusion.

-

In Vivo Efficacy: In a rat model of peripheral nerve injury, CLP257 was shown to alleviate hypersensitivity, consistent with the restoration of inhibitory signaling.

The Case for GABAA Receptor Potentiation (Cardarelli et al., 2017)

-

No Direct Effect on KCC2 Activity: Using a thallium (Tl+) influx assay, a functional measure of KCC2 activity, they found that CLP257 did not increase KCC2-mediated Tl+ flux in HEK293 cells overexpressing KCC2.

-

Potentiation of GABAA Receptor Currents: In whole-cell patch-clamp recordings from cultured hippocampal neurons, CLP257 was found to potentiate GABAA receptor-mediated currents with an EC50 of 4.9 µM. This effect was independent of KCC2 activity.

-

Lack of Effect on Intracellular Chloride: In contrast to the original report, they did not observe a CLP257-induced decrease in [Cl-]i in NG108-15 cells using gramicidin perforated-patch recordings.

Signaling Pathway Diagrams

The two proposed mechanisms of action for CLP257 involve distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these differing hypotheses.

Caption: Proposed KCC2 activation pathway for CLP257.

Caption: Proposed GABAA receptor potentiation pathway for CLP257.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the conflicting studies on CLP257's mechanism of action.

Chloride Imaging Assay (Gagnon et al., 2013)

Objective: To measure changes in intracellular chloride concentration ([Cl-]i) in response to CLP257.

Cell Line: NG108-15 neuroblastoma cells stably expressing the ratiometric chloride indicator, Clomeleon.

Methodology:

-

Cell Culture: NG108-15-Clomeleon cells were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent.

-

Assay Preparation: Cells were plated in 96-well plates. Prior to the assay, the culture medium was replaced with a low-chloride extracellular solution.

-

Compound Application: CLP257 was dissolved in DMSO and diluted in the extracellular solution to the desired concentrations. The final DMSO concentration was kept below 0.1%.

-

Fluorescence Measurement: The fluorescence of Clomeleon was measured using a fluorescence plate reader with excitation wavelengths for CFP (430 nm) and YFP (500 nm) and an emission wavelength of 535 nm. The ratio of YFP to CFP fluorescence is proportional to the [Cl-]i.

-

Data Analysis: The change in the YFP/CFP ratio over time was used to determine the effect of CLP257 on [Cl-]i. EC50 values were calculated from concentration-response curves.

Thallium (Tl+) Influx Assay (Cardarelli et al., 2017)

Objective: To functionally assess KCC2 activity by measuring Tl+ influx, as KCC2 can transport Tl+ in place of K+.

Cell Line: HEK293 cells stably overexpressing human KCC2.

Methodology:

-

Cell Culture: HEK293-KCC2 cells were maintained in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent.

-

Assay Preparation: Cells were plated in 384-well plates. On the day of the assay, cells were loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR).

-

Compound Incubation: Cells were pre-incubated with CLP257 or control compounds for a specified period.

-

Tl+ Addition and Fluorescence Reading: A stimulus solution containing Tl+ was added to the wells, and the fluorescence was measured kinetically using a fluorescence plate reader. An increase in fluorescence indicates Tl+ influx.

-

Data Analysis: The rate of Tl+ influx was calculated from the kinetic fluorescence data and compared between different treatment groups.

Whole-Cell Patch-Clamp Electrophysiology (Cardarelli et al., 2017)

Objective: To measure the effect of CLP257 on GABAA receptor-mediated currents.

Cell Preparation: Primary hippocampal neurons were cultured from embryonic rats.

Methodology:

-

Recording Setup: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP (pH 7.2).

-

-

GABAA Current Elicitation: GABAA receptor-mediated currents were evoked by brief application of GABA or a GABAA agonist like muscimol.

-

CLP257 Application: CLP257 was applied to the bath solution at various concentrations.

-

Data Analysis: The amplitude and kinetics of the GABAA currents were measured before and after the application of CLP257 to determine its modulatory effect. Concentration-response curves were generated to calculate the EC50 for potentiation.

Quantitative Data Summary

| Experiment | Parameter | CLP257 Effect | Reported Value | Reference |

| Chloride Imaging (Gagnon et al.) | [Cl-]i Reduction | EC50 | 616 nM | |

| Tl+ Influx Assay (Cardarelli et al.) | KCC2-mediated Tl+ Influx | No significant increase | - | |

| Patch-Clamp Electrophysiology (Cardarelli et al.) | GABAA Current Potentiation | EC50 | 4.9 µM |

Conclusion

The case of CLP257 serves as a compelling example of the complexities and challenges inherent in drug discovery and mechanism of action studies. While initially presented as a promising KCC2 activator, subsequent rigorous investigation has cast doubt on this claim, suggesting a primary effect on GABAA receptors. The conflicting findings highlight the importance of utilizing multiple, robust experimental approaches to validate a compound's molecular target. For researchers working with CLP257, it is crucial to consider both proposed mechanisms of action and to design experiments that can disambiguate its effects. The detailed protocols and data presented in this guide are intended to provide a solid foundation for future investigations into the therapeutic potential and true molecular mechanism of this intriguing molecule. Further research is warranted to fully elucidate the signaling pathways modulated by CLP257 and to determine its ultimate utility in the treatment of neurological disorders.

References

The Biological Activity of CLP257: A Review of the Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CLP257 has emerged as a molecule of significant interest in the field of neuroscience, primarily due to its potential to modulate neuronal excitability. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), it offered a promising therapeutic strategy for a variety of neurological disorders characterized by impaired chloride homeostasis, such as neuropathic pain and epilepsy.[1][2] However, subsequent research has presented conflicting evidence, suggesting that CLP257's biological effects may be independent of KCC2 and instead mediated through the potentiation of GABAA receptors.[3][4] This technical guide provides a comprehensive review of the existing literature on the biological activity of CLP257, presenting the quantitative data, detailing the experimental methodologies, and visualizing the proposed signaling pathways to offer a balanced perspective on the current state of knowledge.

Quantitative Data on the Biological Activity of CLP257

The biological activity of CLP257 has been quantified in several studies, with key data points summarized below.

| Parameter | Value | Cell Line / Model System | Reference |

| EC50 (KCC2 Activation) | 616 nM | NG108-cl cells | [1] |

| Maximal [Cl-]i Reduction | ~40% (from 57 mM) | NG108-cl cells | |

| Increase in KCC2 Transport Activity | 61% (at 200 nM) | Xenopus laevis oocytes expressing KCC2 | |

| Increase in Cl- Accumulation Rate (BDNF-treated slices) | 26% (at 25 µM), restored to control at 100 µM | Rat spinal slices | |

| Increase in Cl- Accumulation Rate (PNI slices) | 45% (at 25 µM) | Rat spinal slices | |

| EC50 (GABAA Current Potentiation) | 4.9 µM | Cultured rat hippocampal neurons |

Controversy: KCC2 Activator vs. GABAA Receptor Potentiator

A significant point of contention in the literature is the primary mechanism of action of CLP257.

The KCC2 Activator Hypothesis

Initial studies reported that CLP257 selectively enhances the function of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations and enabling hyperpolarizing GABAergic inhibition. This activity was proposed to occur through the rescue of KCC2 plasma membrane expression, thereby restoring chloride extrusion capacity in neurons with compromised KCC2 function.

The GABAA Receptor Potentiator Hypothesis

In contrast, a later study challenged the findings that CLP257 activates KCC2. This research reported no effect of CLP257 on KCC2 activity in various assays and instead demonstrated that CLP257 potentiates GABAA receptor currents. This potentiation was shown to be independent of KCC2 activity.

Key Experimental Protocols

To facilitate a deeper understanding and allow for critical evaluation, the methodologies for key experiments are detailed below.

KCC2 Activity Assay (Rb+-Flux Assay in Xenopus oocytes)

This assay is designed to measure the transport activity of KCC2 by quantifying the influx of a potassium congener, Rubidium (Rb+).

Protocol Steps:

-

Xenopus laevis oocytes are microinjected with cRNA encoding for KCC2 or other cation-chloride cotransporters.

-

Oocytes are pre-incubated with CLP257 (e.g., 200 nM) or a vehicle control.

-

Rb+ influx is initiated by the addition of a buffer containing 86Rb+.

-

After a defined period (e.g., 45 minutes), the influx is terminated by washing the oocytes with an ice-cold, Rb+-free buffer.

-

Individual oocytes are lysed, and the intracellular 86Rb+ content is measured using a scintillation counter.

-

The amount of 86Rb+ uptake is indicative of the transport activity of KCC2.

Measurement of Intracellular Chloride Concentration ([Cl-]i)

This experiment aims to determine the effect of CLP257 on the intracellular chloride concentration in neuronal cells.

Protocol Steps:

-

NG108-cl cells, which stably express the ratiometric chloride indicator "clomeleon" (a fusion of cyan and yellow fluorescent proteins), are used.

-

Cells are incubated with CLP257 or a vehicle control for a specified duration (e.g., 5 hours).

-

Ratiometric fluorescence imaging is performed by exciting the cells and measuring the emission from both CFP and YFP.

-

The ratio of YFP to CFP emission is calculated, which is sensitive to the intracellular chloride concentration.

-

In separate experiments, the emission ratio is calibrated to absolute intracellular chloride concentrations using ionophores to clamp the intracellular and extracellular chloride levels.

-

The change in intracellular chloride concentration following CLP257 treatment is then determined.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of CLP257 on GABAA receptor-mediated currents in neurons.

Protocol Steps:

-

Cultured neurons (e.g., hippocampal neurons) are prepared for electrophysiological recording.

-

A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.

-

GABAA receptor-mediated currents are evoked by applying a subsaturating concentration of a GABAA agonist, such as muscimol.

-

A baseline of these currents is recorded.

-

CLP257 is then applied to the bath solution perfusing the neurons.

-

The GABAA currents are recorded again in the presence of CLP257 to observe any potentiation.

-

CLP257 is washed out to determine the reversibility of the effect.

-

The magnitude of the current potentiation is quantified.

Conclusion

The biological activity of CLP257 remains a subject of active scientific debate. While initial studies provided compelling evidence for its role as a selective KCC2 activator, subsequent research has presented a strong case for its action as a potentiator of GABAA receptors. The conflicting findings highlight the complexity of pharmacological modulation in the central nervous system and underscore the importance of rigorous, multi-faceted experimental approaches. For researchers, scientists, and drug development professionals, a thorough understanding of this controversy is crucial for interpreting past and future studies involving CLP257 and for guiding the development of novel therapeutics targeting neuronal excitability. The detailed experimental protocols and visualized pathways provided in this guide are intended to equip the reader with the necessary tools to critically evaluate the available data and contribute to the ongoing efforts to elucidate the true mechanism of action of this intriguing molecule.

References

- 1. Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The small molecule CLP257 does not modify activity of the K+–Cl− co-transporter KCC2 but does potentiate GABAA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CLP257 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLP257 is a small molecule that has been investigated for its potential to modulate neuronal function, primarily in the context of restoring inhibitory signaling. Initially identified as a selective activator of the K-Cl cotransporter 2 (KCC2), CLP257 has been studied for its therapeutic potential in neurological disorders characterized by impaired chloride homeostasis, such as neuropathic pain and epilepsy.[1][2] However, subsequent research has presented conflicting evidence, suggesting that CLP257 may not directly activate KCC2 but rather potentiates the function of GABA-A receptors.[3][4]

These application notes provide a comprehensive overview of CLP257, its proposed mechanisms of action, and detailed protocols for its use in primary neuron cultures. The information is intended to guide researchers in designing and executing experiments to investigate the effects of CLP257 on neuronal activity.

Mechanism of Action

The precise mechanism of action of CLP257 is a subject of ongoing scientific discussion. Two primary hypotheses have been proposed:

-

KCC2 Activation: The initial discovery of CLP257 identified it as a selective activator of KCC2, a neuron-specific potassium-chloride cotransporter crucial for maintaining low intracellular chloride concentrations.[5] By enhancing KCC2-mediated chloride extrusion, CLP257 is proposed to restore the hyperpolarizing potential of GABA-A receptor-mediated neurotransmission in pathological conditions where KCC2 function is compromised.

-

GABA-A Receptor Potentiation: Later studies have challenged the direct KCC2 activation model, providing evidence that CLP257 does not alter KCC2-mediated ion transport. Instead, these studies suggest that CLP257 potentiates GABA-A receptor currents, acting as a positive allosteric modulator. This potentiation of GABA-A receptor function is independent of KCC2 activity.

The following diagram illustrates the two proposed signaling pathways for CLP257:

Figure 1: Proposed signaling pathways of CLP257.

Data Presentation

The following tables summarize quantitative data reported for CLP257 in various experimental settings.

Table 1: Potency and Efficacy of CLP257

| Parameter | Value | Cell Type/System | Reference |